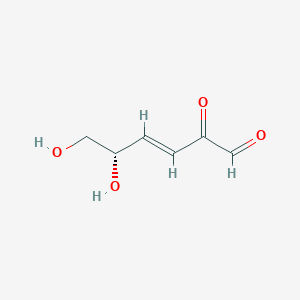
(S,E)-5,6-Dihydroxy-2-oxohex-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-5,6-Dihydroxy-2-oxohex-3-enal is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a keto group on a hexenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-5,6-Dihydroxy-2-oxohex-3-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes followed by selective oxidation and reduction steps to introduce the hydroxyl and keto functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and purification steps like distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S,E)-5,6-Dihydroxy-2-oxohex-3-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group, forming a diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include diols, ketones, carboxylic acids, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S,E)-5,6-Dihydroxy-2-oxohex-3-enal has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism by which (S,E)-5,6-Dihydroxy-2-oxohex-3-enal exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing biochemical pathways. The presence of hydroxyl and keto groups allows it to form hydrogen bonds and participate in redox reactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-oxohexanal
- 6-Hydroxy-2-oxohexanal
- 2,5-Dioxohexanal
Uniqueness
(S,E)-5,6-Dihydroxy-2-oxohex-3-enal is unique due to its specific stereochemistry and the presence of both hydroxyl and keto groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(E,5S)-5,6-dihydroxy-2-oxohex-3-enal |
InChI |
InChI=1S/C6H8O4/c7-3-5(9)1-2-6(10)4-8/h1-3,6,8,10H,4H2/b2-1+/t6-/m0/s1 |
InChI Key |
YSSNFXZGTOLNNX-IPWVHJGXSA-N |
Isomeric SMILES |
C([C@H](/C=C/C(=O)C=O)O)O |
Canonical SMILES |
C(C(C=CC(=O)C=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















